molecular formula C19H22N4O B2894440 N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900283-10-5

N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2894440
M. Wt: 322.412
InChI Key: FXSBQPPAYQMIHR-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

PP derivatives have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

PP derivatives have significant photophysical properties . They have tunable photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of derivatives related to N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine. For instance, a three-component condensation process has been employed to generate substituted pyrazolopyrimidines and pyrazoloquinazolines, offering insights into the chemical framework and reactivity of such compounds (D. V. Kryl'skiĭ et al., 2010). Additionally, the crystal structure and synthesis of pyrazole derivatives have been investigated, demonstrating their potential as antitumor and antimicrobial agents (A. Titi et al., 2020).

Biological Activities

Research into the biological activities of compounds structurally related to N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has highlighted their potential in various domains. Studies have shown the antimicrobial and anticoccidial activities of certain derivatives, indicating their applicability in addressing infectious diseases and parasites (M. Georgiadis, 1976). Furthermore, investigations into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution have revealed their significance in industrial applications, demonstrating the versatility of this chemical scaffold (M. Yadav et al., 2016).

Potential Anticancer Applications

Compounds with a similar structure have been explored for their anticancer activities, suggesting the possibility of N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine and its derivatives being used in oncology research. For example, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, which could also indicate potential anticancer properties (O. M. Habib et al., 2013).

Future Directions

PP derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-17(14-7-4-3-5-8-14)19-21-16-10-6-9-15(16)18(23(19)22-13)20-11-12-24-2/h3-5,7-8,20H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBQPPAYQMIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326427
Record name N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

CAS RN

900283-10-5
Record name N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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